![molecular formula C19H23F3N2O2 B5586116 1-(cyclopentylcarbonyl)-N-(2,3,4-trifluorobenzyl)-4-piperidinecarboxamide](/img/structure/B5586116.png)
1-(cyclopentylcarbonyl)-N-(2,3,4-trifluorobenzyl)-4-piperidinecarboxamide
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Overview
Description
The chemical compound "1-(cyclopentylcarbonyl)-N-(2,3,4-trifluorobenzyl)-4-piperidinecarboxamide" belongs to a class of substances known for their varied biological activities. This interest stems from the piperidine core, a common motif in pharmacologically active compounds. The specific arrangement of functional groups in this compound suggests potential interactions with biological targets, motivating its synthesis and study.
Synthesis Analysis
The synthesis of piperidine derivatives often involves strategies to introduce the piperidine core alongside desired functional groups. For instance, methodologies might include cyclization reactions, nucleophilic addition to corresponding imines, or amidation processes to install the carbonyl-containing side chains. While direct synthesis information for this compound is not readily available, analogous processes can be inferred from similar compounds, such as the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, which were evaluated for anti-acetylcholinesterase activity, highlighting the importance of specific substituents for biological activity (Sugimoto et al., 1990).
properties
IUPAC Name |
1-(cyclopentanecarbonyl)-N-[(2,3,4-trifluorophenyl)methyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23F3N2O2/c20-15-6-5-14(16(21)17(15)22)11-23-18(25)12-7-9-24(10-8-12)19(26)13-3-1-2-4-13/h5-6,12-13H,1-4,7-11H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCSKREJCCXSROP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCC(CC2)C(=O)NCC3=C(C(=C(C=C3)F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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